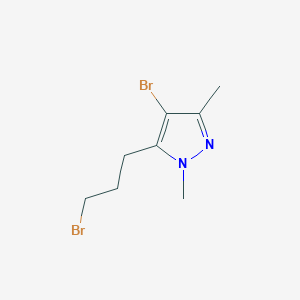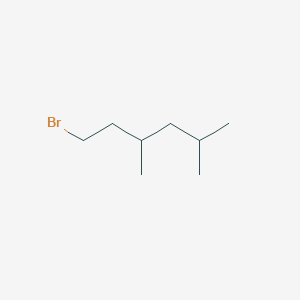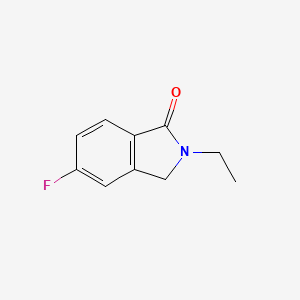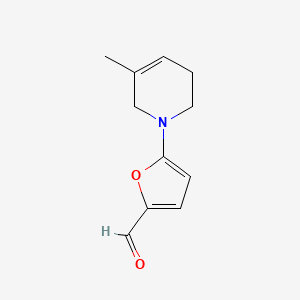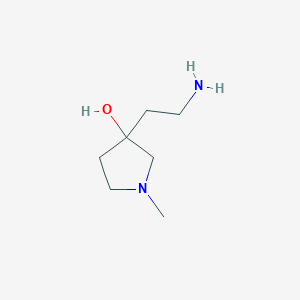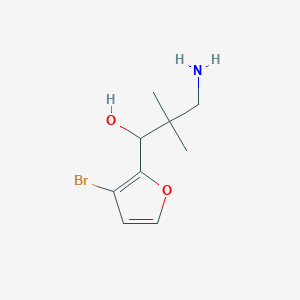
(2R,3R)-3,4-diaminobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3,4-diaminobutan-2-ol is a chiral compound with two amino groups and one hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,4-diaminobutan-2-ol can be achieved through several methods. One common approach involves the reduction of (2R,3R)-3,4-dinitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired diamine compound.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce the compound in high yields. These microbial routes are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis methods .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3,4-diaminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields simpler amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R,3R)-3,4-diaminobutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of (2R,3R)-3,4-diaminobutan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-butanediol: A related compound with similar structural features but different functional groups.
(2S,3S)-3,4-diaminobutan-2-ol: The enantiomer of (2R,3R)-3,4-diaminobutan-2-ol with different stereochemistry.
(2R,3R)-2,3-diaminobutan-1-ol: A compound with a similar backbone but different positioning of functional groups
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development, where the configuration of molecules can significantly impact their efficacy and safety.
Propiedades
Fórmula molecular |
C4H12N2O |
|---|---|
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
(2R,3R)-3,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3/t3-,4-/m1/s1 |
Clave InChI |
HHZAHYUACNWGAQ-QWWZWVQMSA-N |
SMILES isomérico |
C[C@H]([C@@H](CN)N)O |
SMILES canónico |
CC(C(CN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


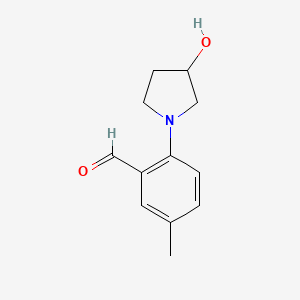
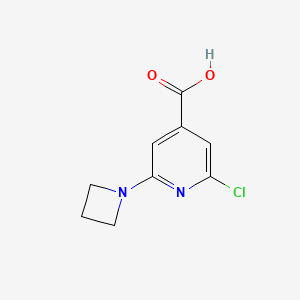
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
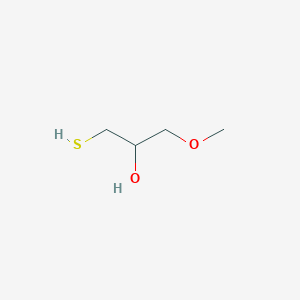
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
